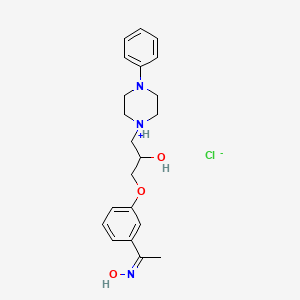
Acetophenone, 3'-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetophenone, 3’-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride, oxime is a complex organic compound with the molecular formula C21-H27-N3-O3.Cl-H and a molecular weight of 405.97 . This compound is known for its unique structure, which includes a phenylpiperazine moiety and an oxime group, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of Acetophenone, 3’-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride, oxime involves multiple steps. One common synthetic route includes the reaction of aryl triflates with a mixture of SnMe4, Pd(0), and CO in the presence of Et3N in DMF at 60°C . This method is known for its efficiency in producing high yields of the desired compound. Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities.
Análisis De Reacciones Químicas
Acetophenone, 3’-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride, oxime undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology, it has been studied for its potential antifungal and antibacterial properties . In medicine, it is being explored for its potential use in drug development due to its unique structure and biological activity. Industrial applications include its use in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Acetophenone, 3’-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride, oxime involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors in the body, potentially leading to a range of biological effects. The oxime group may also play a role in its activity by interacting with enzymes and other proteins.
Comparación Con Compuestos Similares
Similar compounds to Acetophenone, 3’-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride, oxime include other acetophenone derivatives and phenylpiperazine compounds. These compounds share some structural similarities but differ in their specific functional groups and overall molecular structure. The unique combination of the phenylpiperazine moiety and the oxime group in this compound sets it apart from other similar compounds, providing it with distinct chemical and biological properties.
Propiedades
Número CAS |
63990-87-4 |
|---|---|
Fórmula molecular |
C21H28ClN3O3 |
Peso molecular |
405.9 g/mol |
Nombre IUPAC |
1-[3-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]-3-(4-phenylpiperazin-1-ium-1-yl)propan-2-ol;chloride |
InChI |
InChI=1S/C21H27N3O3.ClH/c1-17(22-26)18-6-5-9-21(14-18)27-16-20(25)15-23-10-12-24(13-11-23)19-7-3-2-4-8-19;/h2-9,14,20,25-26H,10-13,15-16H2,1H3;1H/b22-17-; |
Clave InChI |
OIKUIULSCUTJRI-JJECXDOKSA-N |
SMILES isomérico |
C/C(=N/O)/C1=CC(=CC=C1)OCC(C[NH+]2CCN(CC2)C3=CC=CC=C3)O.[Cl-] |
SMILES canónico |
CC(=NO)C1=CC(=CC=C1)OCC(C[NH+]2CCN(CC2)C3=CC=CC=C3)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-[(4-Ethoxyphenyl)methylsulfanyl]ethyl]-3-(4-methoxyphenyl)thiourea](/img/structure/B14154057.png)
![5-chloro-2-methoxy-N'-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzohydrazide](/img/structure/B14154063.png)
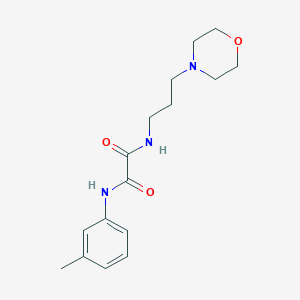

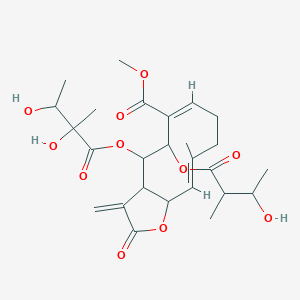
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide](/img/structure/B14154088.png)

![2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14154098.png)
![N-[1-(4-propyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14154099.png)
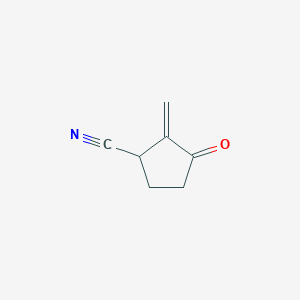

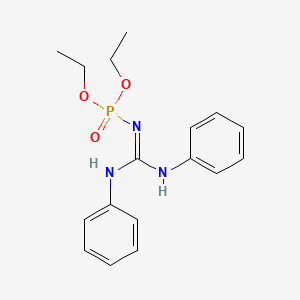
![[3,4-Diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14154128.png)
